![molecular formula C19H16ClN3O3S B2815466 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide CAS No. 1009515-54-1](/img/structure/B2815466.png)
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide
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Overview
Description
The description of a compound usually includes its IUPAC name, other names it might be known by, and its structural formula. The structure can provide information about the compound’s functional groups and potential reactivity .
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography . The structure can provide insights into the compound’s properties and reactivity.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about the compound’s reactivity and potential uses .Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility, and stability. These properties can affect how the compound is stored and used .Scientific Research Applications
Synthesis and Pharmacological Activities
A study by Abdulla et al. (2013) synthesized a series of substituted pyrazole derivatives from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide and evaluated their anti-inflammatory activities, highlighting the compound's potential in developing new anti-inflammatory drugs (Abdulla et al., 2013).
Antimicrobial and Antifungal Screening
Desai et al. (2013) reported on the synthesis and antimicrobial screening of a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, demonstrating significant antimicrobial and antifungal activities, offering a basis for further investigation into their use as therapeutic agents (Desai et al., 2013).
Anticancer Activity
Katariya et al. (2021) synthesized compounds incorporating oxazole, pyrazoline, and pyridine heterocycles and evaluated their anticancer activity, highlighting one compound with high potency against cancer cell lines, indicating their potential as anticancer agents (Katariya et al., 2021).
Molecular Docking and Structure-Activity Relationship
Huang et al. (2020) conducted a study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, involving synthesis, crystal structure determination, DFT, and molecular docking to assess antiproliferative activity. Their findings suggest promising anticancer activity against various cancer cell lines (Huang et al., 2020).
Mechanism of Action
Target of Action
Similar compounds like pyraclostrobin are known to inhibit the mitochondrial respiration of fungi
Mode of Action
Based on the similarity to pyraclostrobin, it can be inferred that it might inhibit mitochondrial respiration in fungi . This inhibition is achieved by blocking the transfer of electrons, which disrupts the energy production in the cells, leading to their death .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound affects the electron transport chain in the mitochondria of fungi, disrupting their energy production and leading to cell death .
Result of Action
Based on the mode of action, it can be inferred that the compound disrupts the energy production in fungal cells, leading to their death .
Action Environment
It is known that similar compounds like pyraclostrobin are widely used in the agricultural sector to protect crops against a wide range of fungal diseases The efficacy and stability of such compounds can be influenced by various environmental factors such as temperature, humidity, and pH
Safety and Hazards
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-26-17-8-3-2-7-14(17)19(24)21-18-15-10-27(25)11-16(15)22-23(18)13-6-4-5-12(20)9-13/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKROKFRUCKCNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide |
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